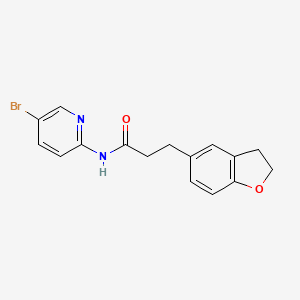
N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a brominated pyridine ring and a benzofuran moiety, connected by a propanamide linker. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 2-pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Amide Bond Formation: The final step involves coupling the brominated pyridine and benzofuran moieties through an amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the pyridine ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
- N-(5-fluoro-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
- N-(5-methyl-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
Uniqueness
N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
属性
分子式 |
C16H15BrN2O2 |
|---|---|
分子量 |
347.21 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-3-5-15(18-10-13)19-16(20)6-2-11-1-4-14-12(9-11)7-8-21-14/h1,3-5,9-10H,2,6-8H2,(H,18,19,20) |
InChI 键 |
UPDMKGOXMHAIBD-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NC3=NC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
![3-(Azepan-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373024.png)
![N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13373029.png)
![6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373032.png)
![tert-butyl 3-({[2-(2,4-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13373035.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B13373037.png)
![6-(3-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373043.png)

![6-(3,5-Di-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373061.png)
![1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373069.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373076.png)
![methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373080.png)
![3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13373082.png)
![methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373087.png)
